3-(3,5-Diiodo-4-hydroxyphenyl)lactate
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Overview
Description
3-(4-hydroxy-3,5-diiodophenyl)lactate is the conjugate base of 3-(4-hydroxy-3,5-diiodophenyl)lactic acid; major species at pH 7.3. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxy-3,5-diiodophenyl)lactic acid.
Scientific Research Applications
Synthesis of Chemical Compounds
- 3-(3,5-Diiodo-4-hydroxyphenyl)lactate and related compounds play a role in the synthesis of various chemical compounds. For example, 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford arylated benzolactones, involving carbon-carbon bond cleavage and formation (Matsuda, Murakami, & Shigeno, 2008).
Biochemical Analysis
- In biochemical analysis, compounds like 4-hydroxyphenyl lactic acid, a structurally related compound to this compound, have been used for the determination of specific metabolites in human urine, aiding in the detection of potential biomarkers for conditions like cancer (Yang, Liu, & Wan, 2017).
Environmental Remediation
- Related compounds such as 3,5-Diiodo-4-hydroxybenzonitrile have been studied for their environmental remediation applications, particularly in the dehalogenation processes by specific microorganisms (Cupples, Sanford, & Sims, 2005).
Pharmaceutical Research
- While specific applications of this compound in pharmaceutical research are not explicitly detailed in the provided papers, structurally similar compounds have been explored in various therapeutic contexts, like the study of 3,5-Dihydroxybenzoic Acid as an agonist for hydroxycarboxylic acid receptors, potentially offering therapeutic benefits (Liu et al., 2012).
Properties
Molecular Formula |
C9H6I2O4-2 |
---|---|
Molecular Weight |
431.95 g/mol |
IUPAC Name |
3-(3,5-diiodo-4-oxidophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H8I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)/p-2 |
InChI Key |
ZPJHINFPRQWKIH-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1I)[O-])I)CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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